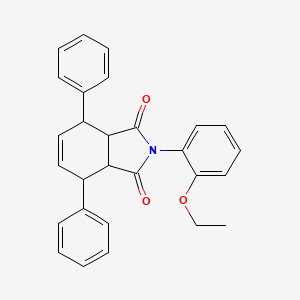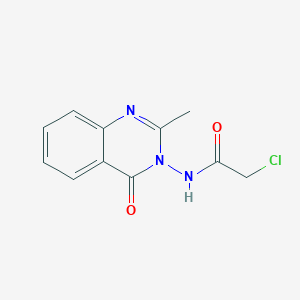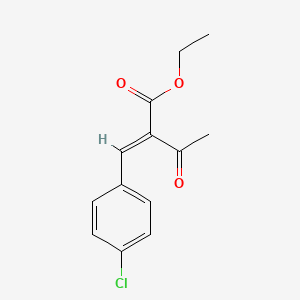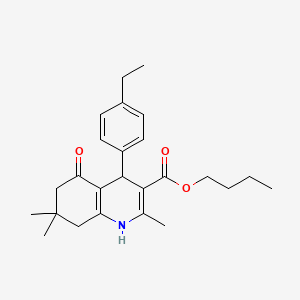
6,8-dichloro-2-imino-N-phenyl-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-dichloro-2-imino-N-phenyl-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dichloro-2-imino-N-phenyl-2H-chromene-3-carboxamide typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, which involves the reaction of 6,8-dichloro-3-formylchromone with aniline in the presence of a base such as piperidine. The reaction is carried out in a solvent like ethanol under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
6,8-dichloro-2-imino-N-phenyl-2H-chromene-3-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the chromene ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The imino group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Substituted chromene derivatives.
Oxidation and Reduction Reactions: Oxidized or reduced imino-chromene derivatives.
Coupling Reactions: Coupled products with various aryl or alkyl groups.
Wissenschaftliche Forschungsanwendungen
6,8-dichloro-2-imino-N-phenyl-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential cytotoxic activity against cancer cell lines.
Wirkmechanismus
The mechanism of action of 6,8-dichloro-2-imino-N-phenyl-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation by forming hydrogen bonds with key amino acids in the enzyme’s active site . This interaction disrupts the enzyme’s function, leading to the inhibition of cancer cell growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6,8-dichloro-2-[(4-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide
- 6,8-dichloro-3-cyanochromone
Uniqueness
6,8-dichloro-2-imino-N-phenyl-2H-chromene-3-carboxamide is unique due to its specific substitution pattern on the chromene ring, which imparts distinct biological activities. Its dual chlorine substitution at positions 6 and 8, combined with the imino and carboxamide functionalities, makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C16H10Cl2N2O2 |
|---|---|
Molekulargewicht |
333.2 g/mol |
IUPAC-Name |
6,8-dichloro-2-imino-N-phenylchromene-3-carboxamide |
InChI |
InChI=1S/C16H10Cl2N2O2/c17-10-6-9-7-12(15(19)22-14(9)13(18)8-10)16(21)20-11-4-2-1-3-5-11/h1-8,19H,(H,20,21) |
InChI-Schlüssel |
SCHRQZXONBCTSH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=CC(=CC(=C3OC2=N)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-{[(3,6-dichloro-1-benzothiophen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11705887.png)



![1,1,2,2-Tetrachloro-4,4-diphenylspiro[2.2]pentane](/img/structure/B11705908.png)




![(2E)-1-(4-fluorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]prop-2-en-1-one](/img/structure/B11705941.png)
![Methyl 4-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B11705944.png)
![N'-[(1E)-1-phenylethylidene]furan-2-carbohydrazide](/img/structure/B11705950.png)

![1,5-dimethyl-2-phenyl-4-{[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]amino}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11705965.png)
